molecular formula C7H6IN3O B13068288 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13068288
M. Wt: 275.05 g/mol
InChI Key: TTWJPBWNIRFEPH-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic systems, which are recognized for their potent biological activities and significant role in targeted cancer therapy . The core pyrazolo[1,5-a]pyrimidine structure provides a rigid, planar framework that is highly amenable to chemical modifications. The iodine substituent at the 3-position is a key functional handle, enabling further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl, alkyne, or other functional groups, thereby expanding the compound's utility in structure-activity relationship (SAR) studies . This allows researchers to fine-tune the electronic properties, lipophilicity, and binding affinity of resulting analogs for specific biological targets. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity as protein kinase inhibitors (PKIs) , making them crucial tools in oncology research . They can act as ATP-competitive inhibitors for kinases such as CK2, EGFR, B-Raf, MEK, and Pim-1 , which are key regulators in cellular signalling pathways frequently disrupted in cancers . Research indicates that derivatives targeting EGFR show promise in non-small cell lung cancer (NSCLC), while others are relevant in melanoma through inhibition of B-Raf and MEK kinases . The inhibitory effects of these compounds can suppress cancer cell proliferation and induce apoptosis, as evidenced by in vitro and in vivo studies showing cytotoxicity and reduced colony formation . This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H6IN3O/c1-4-6(8)7-9-5(12)2-3-11(7)10-4/h2-3H,1H3,(H,9,12)

InChI Key

TTWJPBWNIRFEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=O)NC2=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-2-methylpyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidin-5-one core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The iodine atom at position 3 serves as an effective leaving group, enabling palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction diversifies the compound’s structure for medicinal chemistry applications.

Key Conditions

  • Catalyst : XPhosPdG2/XPhos tandem system

  • Solvent : Water or aqueous mixtures

  • Temperature : 80–100°C under microwave irradiation

Example Reaction

SubstrateBoronic AcidProductYield (%)Reference
3-Iodo-pyrazolo[1,5-a]pyrimidinePhenyl3-Phenyl-pyrazolo[1,5-a]pyrimidine72–85

This method avoids dehalogenation side reactions and is scalable for synthesizing 3,5-diarylated derivatives .

Nucleophilic Substitution

The electron-deficient pyrimidine ring activates the C–I bond for nucleophilic displacement. Common nucleophiles include amines, thiols, and alkoxides.

Mechanism

  • Step 1 : Nucleophilic attack at C3, forming a tetrahedral intermediate.

  • Step 2 : Elimination of iodide, yielding substituted derivatives.

Applications

  • Synthesis of 3-amino and 3-thioether analogs for kinase inhibition studies.

Oxidative Functionalization

Oxidative conditions enable halogen exchange or hydroxylation at the 3-position.

Conditions

  • Reagents : K₂S₂O₈/NaX (X = Cl, Br, I) in water

  • Temperature : 80°C

Example
Reaction with NaBr/K₂S₂O₈ replaces iodine with bromine, forming 3-bromo derivatives .

Cyclization and Ring Expansion

The fused pyrazolo-pyrimidine core participates in cycloaddition reactions with dienophiles, forming polycyclic systems.

Reported Transformations

  • Reaction with acetylenedicarboxylates yields pyrazolo[1,5-a]quinazoline derivatives .

Radical Reactions

Under photochemical or thermal conditions, the C–I bond undergoes homolytic cleavage to generate radicals.

Applications

  • Synthesis of C3-alkylated derivatives via Minisci-type reactions .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The methyl group at C2 directs electrophiles to the C7 position due to steric and electronic effects .

  • Cross-Coupling Efficiency : Iodine’s large atomic radius facilitates oxidative addition to palladium(0) catalysts, enhancing reaction rates compared to bromo/chloro analogs .

Scientific Research Applications

Chemistry: 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and photophysical properties .

Biology and Medicine: The compound has shown potential as a pharmacophore in the design of new drugs. It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of targeted therapies for various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties tailored for various applications .

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The pyrazolo[1,5-a]pyrimidinone core is highly modifiable. Key structural analogues and their properties are compared below:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 2-Me, 3-I 289.07 High potential for Suzuki coupling; iodine enhances electrophilicity
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Br, 7-CF₃ 279.01 (calculated) Used in anti-inflammatory agent synthesis; bromine allows cross-coupling
5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine 3-I, 5-Cl 294.52 (calculated) Dual halogenation may enhance kinase inhibition
7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Triazolo-fused core, 7-Ph 259.27 Demonstrates fluorescence properties; used in membrane probe studies
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-Ph(OMe), 5-Ph 343.37 Anti-mycobacterial activity; aryl groups enhance π-π stacking

Physicochemical Properties

  • Electron-Withdrawing Effects: The iodine atom’s electronegativity polarizes the pyrimidinone ring, increasing susceptibility to nucleophilic attack. This contrasts with methyl or trifluoromethyl groups, which exert steric or electronic effects without enhancing reactivity .
  • Solubility: Iodinated compounds generally exhibit lower aqueous solubility compared to non-halogenated analogues, necessitating formulation optimization for pharmacological applications.

Biological Activity

3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. Its structural features, including the presence of an iodine atom and a methyl group, contribute to its pharmacological potential.

Chemical Structure

The molecular formula for this compound is C8H8IN3OC_8H_8IN_3O, with a molecular weight of approximately 289.07 g/mol. The compound's structure includes a pyrazole ring fused to a pyrimidine moiety, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its role as a kinase inhibitor. Kinases are critical regulators in various cellular processes such as proliferation and survival. By inhibiting specific kinases, this compound can disrupt signaling pathways associated with cancer cell growth.

A study highlighted its effectiveness against several cancer cell lines, demonstrating IC50 values in the low micromolar range. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been evaluated for activity against Mycobacterium tuberculosis, with results indicating it can inhibit bacterial growth effectively. This activity is attributed to its interaction with specific bacterial enzymes involved in cell wall biosynthesis .

In addition to tuberculosis, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown antiparasitic effects against Leishmania and Plasmodium species, further expanding its potential therapeutic applications .

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo models. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Study 1: Anticancer Screening

In a high-throughput screening assay involving various cancer cell lines, this compound was identified as a potent inhibitor of cell proliferation. The study reported an IC50 value of approximately 10 µM against breast cancer cells and 15 µM against lung cancer cells. These results underscore the compound's potential as a candidate for further development into anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited superior activity with an IC50 value of 6 µM compared to other derivatives tested . This highlights the importance of structural modifications in enhancing biological activity.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-5-oneLacks iodine substituentKinase inhibitor
6-Methylpyrazolo[1,5-a]pyrimidin-4-oneDifferent substitution patternAnticancer properties
7-(Substituted phenyl)-pyrazolo[1,5-a]pyrimidineVaries in functional groupsAntimicrobial activity

The unique iodine substitution at the 3-position enhances lipophilicity and binding affinity towards targeted enzymes compared to other similar compounds .

Q & A

Q. Table 1: Comparative Synthesis Methods

StepReagents/ConditionsYieldKey AdvantageReference
C3 ActivationPyBroP, Et₃N, 1,4-dioxane, 20°C93%High lactam activation efficiency
C5 ArylationPdCl₂(PPh₃)₂, Na₂CO₃, 110°C85%Broad boronic acid compatibility
Microwave SuzukiXPhosPdG2, K₂CO₃, 110°C (microwave)89%Reduced side reactions

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for functionalizing this scaffold?

Answer:
Optimization focuses on catalyst selection and reaction kinetics. XPhosPdG2/XPhos tandem systems prevent debromination during C3-arylation, critical for preserving iodinated intermediates . Pre-activation of the lactam with PyBroP ensures efficient coupling at C5. For sterically hindered boronic acids, extended reaction times (24–48h) and elevated temperatures (110–120°C) improve yields .

Advanced: What strategies mitigate debromination during halogenated intermediate synthesis?

Answer:
Debromination is minimized using:

  • Bulky ligands : XPhos enhances steric shielding around Pd, reducing β-hydride elimination .
  • Low-temperature activation : PyBroP-mediated lactam activation at 20°C preserves iodo-substituents .
  • Microwave heating : Accelerates reaction kinetics, shortening exposure to degrading conditions .

Basic: What biological targets are associated with this scaffold?

Answer:
Pyrazolo[1,5-a]pyrimidines exhibit activity against:

  • 5-HT₆ receptors : Potent antagonists (picomolar IC₅₀) with CNS applications .
  • Monoamine oxidase B (MAO-B) : Micromolar inhibitors for neurodegenerative disease research .
  • Kinases (CDK2, CDK9) : Anti-tumor candidates via structure-guided design .

Q. Table 2: Biological Activity Profile

TargetActivity (IC₅₀)Key SubstituentsReference
5-HT₆0.2 nM3-Sulfonyl, 2-methylamino
MAO-B1.5 µM5-Aryl, 7-CF₃
CDK90.8 µM5,7-Disubstituted

Advanced: How do substituents influence 5-HT₆ receptor affinity?

Answer:

  • 3-Sulfonyl groups : Enhance binding via hydrophobic pocket interactions.
  • 2-Methylamino : Forms intramolecular H-bonds with sulfonyl groups, rigidifying the scaffold and improving selectivity (10,000-fold over 5-HT₂B) .
  • 5,7-Disubstitution : Bulky groups reduce potency, while compact substituents (e.g., F, CF₃) maintain affinity .

Basic: What spectroscopic methods confirm structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign lactam carbonyl (δ ~160–165 ppm) and iodinated C3 (δ ~90 ppm) .
  • NOE experiments : Validate regiochemistry (e.g., proximity of 6-H and methyl groups) .
  • X-ray crystallography : Resolves ambiguous cases (e.g., dihedral angles in 3,5-diarylated derivatives) .

Basic/Advanced: What are the gaps in toxicological data?

Answer:
Current SDS data indicate no acute toxicity but lack chronic, mutagenic, or ecological profiles . Researchers should:

  • Conduct Ames tests for mutagenicity.
  • Perform in vitro cytotoxicity assays (e.g., HepG2 cells).
  • Adopt glovebox handling until full safety assessments are completed .

Advanced: How does intramolecular H-bonding affect bioactivity?

Answer:
H-bonding between 3-sulfonyl and 2-methylamino groups restricts conformational flexibility, enhancing 5-HT₆ receptor binding (ΔG = −9.8 kcal/mol) . This rigidity reduces off-target interactions (e.g., hERG inhibition <10% at 10 µM) .

Advanced: How does substituent positioning impact kinase inhibition?

Answer:

  • C5 Electron-withdrawing groups (e.g., CF₃) : Increase CDK9 inhibition (IC₅₀ 0.8 µM) by stabilizing ATP-binding pocket interactions .
  • C7 Bulky aryl groups : Reduce potency due to steric clashes with kinase hinge region .

Q. Table 3: Substituent Effects on Kinase Activity

PositionSubstituentCDK9 IC₅₀ (µM)
C5CF₃0.8
C5Ph2.3
C7CF₃1.1
C74-F-Ph3.7

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